molecular formula C12H10N4O2S2 B4501118 2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B4501118
M. Wt: 306.4 g/mol
InChI Key: HBKMCFJYZFYUPQ-UHFFFAOYSA-N
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Description

2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains both furan and thiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of furan-2-carbaldehyde with thiosemicarbazide to form the thiazole ring, followed by further functionalization to introduce the carboxamide group .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and other techniques to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of the compound.

    Thiosemicarbazide: Used in the formation of the thiazole ring.

    Other thiazole derivatives: Compounds with similar structures and potential biological activities.

Uniqueness

2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is unique due to its combination of furan and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a synthetic organic molecule characterized by the presence of furan and thiazole rings. Its unique structure suggests potential biological activities that have been the subject of various studies. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and related case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H12N4O2S2C_{13}H_{12}N_4O_2S^2. It features multiple heterocyclic structures that contribute to its biological properties. The thiazole moiety is particularly noted for its versatility in medicinal chemistry, often acting as a scaffold for drug development due to its ability to interact with various biological targets.

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes or receptors involved in disease pathways. Studies have shown that compounds with similar structures can exhibit significant interactions with proteins through hydrophobic contacts and hydrogen bonding .

Antitumor Activity

Research indicates that thiazole derivatives can possess substantial antitumor properties. For example, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. The IC50 values for related compounds suggest effective cytotoxicity against various cancer cell lines, such as Jurkat and HT29 cells .

Compound NameIC50 (µg/mL)Target Cell Line
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22HT29

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar thiazole derivatives have demonstrated effectiveness against various pathogens, including bacteria and fungi. The presence of the furan ring may enhance these properties due to its ability to penetrate microbial membranes .

Study on Anticancer Properties

A notable study focused on the synthesis and evaluation of thiazole-based compounds for anticancer activity. The results indicated that modifications to the thiazole ring significantly influenced cytotoxicity. Compounds with electron-donating groups showed enhanced activity compared to their counterparts lacking such modifications .

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of thiazole derivatives against Escherichia coli and Staphylococcus aureus. Compounds similar to this compound exhibited substantial inhibitory effects, suggesting potential therapeutic applications in treating bacterial infections .

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S2/c17-10(16-11-13-3-5-19-11)9-7-20-12(15-9)14-6-8-2-1-4-18-8/h1-5,7H,6H2,(H,14,15)(H,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKMCFJYZFYUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC(=CS2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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